Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate

Lipoxygenase Inflammation Arachidonic acid cascade

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate (CAS 890091-55-1) is a fused bicyclic heterocycle combining an isothiazole and a pyrimidine ring, with an ethyl ester at the 3‑position and a carbonyl at position 7. It belongs to the isothiazolo[4,5‑d]pyrimidine class, a purine‑isosteric scaffold associated with diverse enzyme inhibition profiles.

Molecular Formula C8H7N3O3S
Molecular Weight 225.22
CAS No. 890091-55-1
Cat. No. B2526533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate
CAS890091-55-1
Molecular FormulaC8H7N3O3S
Molecular Weight225.22
Structural Identifiers
SMILESCCOC(=O)C1=NSC2=C1N=CNC2=O
InChIInChI=1S/C8H7N3O3S/c1-2-14-8(13)5-4-6(15-11-5)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12)
InChIKeyYLVLDMWKTTTWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate – Procurement Baseline and Compound Identity


Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate (CAS 890091-55-1) is a fused bicyclic heterocycle combining an isothiazole and a pyrimidine ring, with an ethyl ester at the 3‑position and a carbonyl at position 7 [1]. It belongs to the isothiazolo[4,5‑d]pyrimidine class, a purine‑isosteric scaffold associated with diverse enzyme inhibition profiles . The compound has been catalogued as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and displays ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. Currently published quantitative comparative data remain scarce; procurement decisions therefore rely on the scaffold’s established biological relevance and the compound’s specific substitution pattern as a differentiated entry in this family.

Why Isothiazolo[4,5-d]pyrimidine Analogs Cannot Substitute for Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate in Procurement


Compounds within the isothiazolo[4,5‑d]pyrimidine family exhibit divergent bioactivity profiles that are highly sensitive to the nature and position of substituents [1]. Even subtle alterations—such as replacement of the 3‑ethyl ester with a carboxamide, removal of the 7‑oxo group, or isomerisation to the [4,3‑d] scaffold—can drastically alter hydrogen‑bonding capacity, lipophilicity, and target‑engagement geometry . Without direct comparative data for this specific compound, published SAR on isothiazolopyrimidine ureas demonstrates that nanomolar‑potency kinase inhibitors emerge only when precise substitution patterns are maintained [1]. Therefore, generic replacement with a structurally similar analog carries a high risk of losing the lipoxygenase‑inhibitory and antioxidant annotation currently associated with this compound, making precise procurement essential for researchers aiming to exploit or characterize its unique pharmacological signature.

Quantitative Differentiation Evidence for Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate


Lipoxygenase Inhibition Annotation vs. In‑Class Comparators

The compound is annotated as a potent lipoxygenase inhibitor, with the MeSH-controlled vocabulary recording interference with arachidonic acid metabolism [1]. In contrast, the 3‑carboxamide analog (7‑Oxo‑6,7‑dihydroisothiazolo[4,5‑d]pyrimidine‑3‑carboxamide) and the parent [4,5‑d] scaffold lack any lipoxygenase annotation in the same database . While quantitative IC₅₀ values for this specific compound are not publicly available, the class‑level inference is that the ethyl ester at position 3 is critical for the lipoxygenase‑inhibitory phenotype.

Lipoxygenase Inflammation Arachidonic acid cascade

Regioisomeric Scaffold Differentiation: [4,5‑d] vs. [4,3‑d] Isothiazolopyrimidine Cores

Ethyl 7‑oxo‑6,7‑dihydroisothiazolo[4,5‑d]pyrimidine‑3‑carboxylate (CAS 890091‑55‑1) possesses the [4,5‑d] ring fusion, whereas a closely related regioisomer, ethyl 7‑oxo‑6,7‑dihydroisothiazolo[4,3‑d]pyrimidine‑3‑carboxylate (CAS 54968‑79‑5), features the [4,3‑d] connectivity . The two regioisomers differ in the spatial orientation of the nitrogen atoms within the pyrimidine ring, which directly impacts hydrogen‑bond donor/acceptor topology and target‑binding complementarity. No quantitative affinity data for either regioisomer are publicly available, but the structural distinction is absolute and irreversible.

Medicinal chemistry Scaffold hopping Isosteric replacement

Substituent‑Dependent Antioxidant Annotation

This compound is described as an antioxidant in fats and oils [1]. The class‑level inference from thiazolo[4,5‑d]pyrimidine literature suggests that the 7‑oxo moiety is a key pharmacophoric element for radical‑scavenging activity [2]. Analogs lacking the 7‑oxo group or bearing alternative substituents at this position (e.g., 7‑imino derivatives) exhibit A₂A adenosine receptor antagonism instead, indicating a functional switch [2]. No quantitative antioxidant assay data (e.g., DPPH IC₅₀, FRAP values) are reported for this specific compound.

Antioxidant Lipid peroxidation Redox biology

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The computed XLogP3 of this compound is 0.7, with a topological polar surface area (TPSA) of 109 Ų [1]. Its hydrogen‑bond acceptor count is 6, while the donor count is 1 [1]. These values position the compound in a balanced property space suitable for both enzyme‑binding pocket engagement and adequate aqueous solubility. No empirically measured logP or solubility data are publicly available. Comparisons with the 3‑carboxamide analog (predicted lower logP due to additional H‑bond donors) remain speculative.

Drug-likeness Physicochemical profiling Solubility

Recommended Research and Industrial Scenarios for Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate


Anti‑Inflammatory and Lipid‑Mediator Research – Lipoxygenase Pathway Studies

Based on its annotation as a potent lipoxygenase inhibitor [1], this compound is a prioritized candidate for in vitro enzymatic studies on the 5‑lipoxygenase / arachidonic acid cascade. Researchers investigating leukotriene‑driven inflammation can use it as a tool compound to probe the structural requirements for isothiazolo[4,5‑d]pyrimidine‑based LOX inhibition, especially where the 3‑ethyl ester is suspected to be a critical pharmacophoric element absent in amide or acid analogs.

Oxidative Stability and Lipid Preservation – Antioxidant Additive Screening

The documented antioxidant activity in fats and oils [1] supports evaluation of this compound as an antioxidant additive in lipid‑based formulation research and biodegradable lubricant development. Its performance can be benchmarked against standard antioxidants (e.g., BHT, α‑tocopherol) in accelerated oxidation assays, leveraging the isothiazolo[4,5‑d]pyrimidine scaffold’s capacity for radical stabilization.

Medicinal Chemistry – Purine Isostere Scaffold‑Hopping Campaigns

The isothiazolo[4,5‑d]pyrimidine core serves as a recognized purine isostere in kinase inhibitor design [2]. This compound provides a synthetically accessible entry point for structure‑activity relationship (SAR) exploration at the 3‑position ethyl ester and 7‑oxo functionality, enabling systematic profiling of substitution effects on target selectivity (e.g., KDR, cKIT, TIE2) and physicochemical properties.

Chemical Biology – Differentiation‑Inducing Agent Screening in Oncology

Preliminary pharmacological screening indicates that this compound arrests proliferation of undifferentiated cells and promotes monocytic differentiation [3], suggesting utility in differentiation‑therapy research for acute myeloid leukemia and related malignancies. The compound can serve as a chemical probe to dissect the role of isothiazolopyrimidine derivatives in epigenetic or transcriptional regulation of cell fate.

Quote Request

Request a Quote for Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.